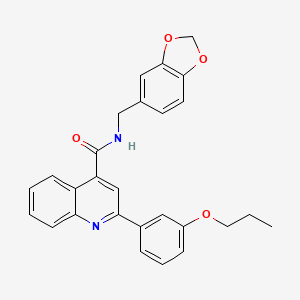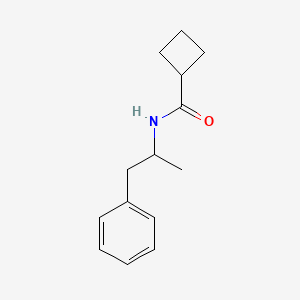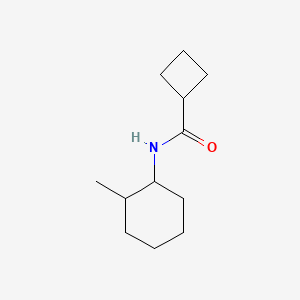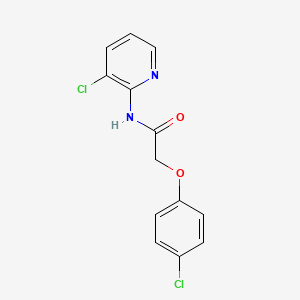
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide, also known as BPQ-OH, is a synthetic compound that has been studied for its potential use in scientific research.
Mecanismo De Acción
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide selectively inhibits the activity of a specific protein kinase by binding to a specific pocket within the kinase's active site. This binding prevents the kinase from phosphorylating its target substrates, leading to downstream effects on various biological processes.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide has been shown to have a range of biochemical and physiological effects, depending on the specific biological process being studied. It has been implicated in the regulation of cell growth, cell migration, and cell differentiation, among other processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide has several advantages as a chemical probe for scientific research. It is highly selective for its target protein kinase, making it a useful tool for studying the role of this kinase in various biological processes. Additionally, it has been shown to be effective in both in vitro and in vivo experiments.
However, there are also limitations to the use of N-(1,3-benzodioxol-5-ylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide in lab experiments. Its selectivity for its target protein kinase means that it may not be useful for studying other kinases or biological processes. Additionally, its synthetic nature means that it may not accurately mimic the effects of endogenous compounds in biological systems.
Direcciones Futuras
There are several potential future directions for research involving N-(1,3-benzodioxol-5-ylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide. One area of interest is its potential use in the treatment of various diseases, such as cancer and neurodegenerative disorders. Additionally, further research is needed to better understand its mechanism of action and its effects on various biological processes. Finally, there may be opportunities for the development of new chemical probes based on the structure of N-(1,3-benzodioxol-5-ylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide has been studied for its potential use as a chemical probe in scientific research. It has been shown to selectively inhibit the activity of a specific protein kinase, making it a useful tool for studying the role of this protein in various biological processes.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-propoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-2-12-31-20-7-5-6-19(14-20)24-15-22(21-8-3-4-9-23(21)29-24)27(30)28-16-18-10-11-25-26(13-18)33-17-32-25/h3-11,13-15H,2,12,16-17H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFNODMOCTVQST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-propoxyphenyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4263549.png)
![ethyl 4-(4-isobutylphenyl)-2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4263561.png)




![3-{[(3,3,5-trimethylcyclohexyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4263595.png)
![3-{[(2-methylcyclohexyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4263602.png)
![ethyl 2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-isopropylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4263605.png)


![3,4,5-trimethoxy-N-[3-methyl-1-(3,4,5-trimethoxybenzoyl)-2(1H)-pyridinylidene]benzamide](/img/structure/B4263618.png)
![methyl 2-({[2-(4-tert-butylphenyl)-4-quinolinyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4263619.png)
